molecular formula C11H12O B3301662 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- CAS No. 91142-26-6

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-

Cat. No.: B3301662
CAS No.: 91142-26-6
M. Wt: 160.21 g/mol
InChI Key: VGOZNIPJKGIMBZ-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- is an organic compound with a molecular formula of C11H12O It is a derivative of indanone, characterized by the presence of two methyl groups at the 5 and 6 positions of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

Scientific Research Applications

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from other indanone derivatives .

Properties

IUPAC Name

5,6-dimethyl-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-9-5-11(12)6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZNIPJKGIMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)C2)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279948
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91142-26-6
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91142-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5,6-dimethyl-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-
Reactant of Route 2
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-
Reactant of Route 3
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-
Reactant of Route 4
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-
Reactant of Route 5
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-
Reactant of Route 6
2H-Inden-2-one, 1,3-dihydro-5,6-dimethyl-

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